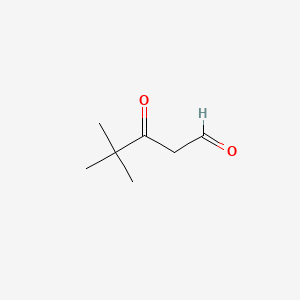

4,4-Dimethyl-3-oxo-pentanal

描述

Significance and Research Context of 4,4-Dimethyl-3-oxo-pentanal

This compound, also known by its synonyms which include pivaloylacetaldehyde and 4,4-dimethyl-3-oxovaleraldehyde, is a synthetic organic compound with the molecular formula C₇H₁₂O₂. cymitquimica.comontosight.ai Its structure uniquely combines both an aldehyde and a ketone functional group, making it a dicarbonyl compound. cymitquimica.com This dual functionality imparts a specific reactivity that allows it to participate in a variety of chemical transformations, including nucleophilic addition and condensation reactions. cymitquimica.com

In the realm of academic research, this compound is primarily valued as an intermediate in the synthesis of more complex molecules. ontosight.ai Its structural features, particularly the presence of a sterically hindered tert-butyl group adjacent to the ketone, influence its reactivity and the stereochemistry of its reactions. The compound is noted for its application in the preparation of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. ontosight.aiuobabylon.edu.iq Research has explored its use in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond, through reactions with primary amines. uobabylon.edu.iq

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | cymitquimica.comontosight.ai |

| Molecular Weight | 128.17 g/mol | ontosight.ai |

| IUPAC Name | 4,4-dimethyl-3-oxopentanal | nih.gov |

| CAS Number | 23459-13-4 | cymitquimica.com |

| Boiling Point | 95-100°C at 10 mmHg | ontosight.ai |

| Density | 0.95 g/cm³ | ontosight.ai |

| Synonyms | Pivaloylacetaldehyde, 4,4-Dimethyl-3-oxovaleraldehyde, 2,2-Dimethyl-3,5-pentanedione | cymitquimica.com |

Overview of Dicarbonyl Compounds in Chemical Literature

Dicarbonyl compounds are organic molecules that contain two carbonyl (C=O) groups. rsc.org The chemical behavior of these compounds is largely dictated by the relative positions of the two carbonyl functionalities. This compound is classified as a β-dicarbonyl or 1,3-dicarbonyl compound, where the carbonyl groups are separated by a single carbon atom. libretexts.org

A key characteristic of β-dicarbonyl compounds is their ability to undergo keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium exists between the diketo form and the enol form, where a hydrogen atom has migrated from the central carbon to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.comyoutube.com While the keto form is generally more stable for simple aldehydes and ketones, the enol form of β-dicarbonyl compounds can be significantly stabilized by two main factors: conjugation of the double bond with the remaining carbonyl group and the formation of a stable six-membered ring through intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com This increased stability of the enol tautomer is a crucial aspect of the reactivity of β-dicarbonyl compounds. masterorganicchemistry.com

The acidic nature of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) is another defining feature of β-dicarbonyls. libretexts.org This acidity makes them useful in a variety of condensation reactions, such as the Knoevenagel condensation.

Historical Perspective of Research on Similar Valeraldehyde (B50692) Derivatives

The study of aldehydes and their derivatives has a long and rich history in organic chemistry. Research into valeraldehyde (pentanal) and its derivatives has contributed significantly to the understanding of carbonyl chemistry. Early studies on the reactions of dicarbonyl compounds laid the groundwork for the synthesis of complex heterocyclic structures. For instance, the work of F. R. Japp and Radziszewski in the late 19th century on the synthesis of imidazole (B134444) derivatives from 1,2-dicarbonyl compounds, aldehydes, and ammonia (B1221849) demonstrated the synthetic potential of these building blocks. illinois.edu

More specifically, research into sterically hindered aldehydes, such as pivalaldehyde (2,2-dimethylpropanal), provides a relevant historical context for understanding the reactivity of this compound. Pivalaldehyde and its derivatives have been utilized in various organic syntheses, including as reagents in the synthesis of pyridine (B92270) derivatives, which are important in medicinal chemistry. dataintelo.comsciencepublishinggroup.com The steric bulk of the tert-butyl group in pivalaldehyde influences the stereochemical outcome of its reactions, a principle that also applies to this compound.

Furthermore, studies on other oxopentanal derivatives, such as 4-oxopentanal (B105764), have been conducted in the context of atmospheric chemistry and the formation of secondary organic aerosols. uci.eduresearchgate.net While the research focus is different, these studies contribute to the broader understanding of the reactivity of dicarbonyl compounds with similar carbon skeletons. The synthesis of related compounds like 2,2-dimethyl-4-oxopentanal (B13567862) and its subsequent use in the preparation of valuable synthetic intermediates like 4,4-dimethyl-2-cyclopenten-1-one (B10431) for terpenoid synthesis further highlights the importance of this class of compounds in organic synthesis. orgsyn.org The collective knowledge gained from the study of these and other valeraldehyde derivatives provides a solid foundation for the continued exploration of the chemistry and applications of this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,4-dimethyl-3-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJKEQYDVMCGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178010 | |

| Record name | 4,4-Dimethyl-3-oxovaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-13-4 | |

| Record name | 4,4-Dimethyl-3-oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23459-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-3-oxopentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023459134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-3-oxovaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-3-oxovaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Dimethyl-3-oxopentanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4GQ6Z6JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,4 Dimethyl 3 Oxo Pentanal

Established Synthetic Routes

Several well-documented methods exist for the synthesis of 4,4-dimethyl-3-oxo-pentanal and analogous compounds. These routes leverage fundamental organic reactions, including condensations and oxidations.

Synthesis from Pinacolone (B1678379) and Isopentyl Formate (B1220265)

A primary and classical method for the synthesis of β-keto aldehydes like this compound is the Claisen condensation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orguwindsor.ca This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of this compound, pinacolone (3,3-dimethyl-2-butanone) serves as the ketone component, and an alkyl formate, such as isopentyl formate, acts as the ester.

The reaction is initiated by the deprotonation of the α-carbon of pinacolone by a strong base, typically a sodium alkoxide like sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isopentyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide group (isopentyloxide in this case) yields the β-keto aldehyde. The final step typically involves an acidic workup to neutralize the reaction mixture and isolate the product. A driving force for this reaction is the formation of a stable enolate of the resulting β-keto aldehyde. libretexts.org

Reaction Scheme for Claisen Condensation:

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Pinacolone | Isopentyl Formate | Sodium Alkoxide | This compound |

Oxidation of 2,2-Dimethyl-4-pentenal (B1584391)

The oxidation of an unsaturated precursor is another viable route to γ-keto aldehydes. While a specific protocol for the direct oxidation of 2,2-dimethyl-4-pentenal to this compound is not extensively detailed in readily available literature, the transformation is conceptually sound based on general principles of organic oxidation. lp.edu.uaresearchgate.net The selective oxidation of the allylic carbon-hydrogen bonds of the alkene moiety without affecting the aldehyde or the double bond is the key challenge.

One plausible approach would involve a Wacker-type oxidation, which typically converts terminal alkenes to methyl ketones using a palladium catalyst and an oxidant. However, the presence of the aldehyde functional group would require careful selection of reaction conditions to avoid its oxidation.

Alternatively, methods for the γ-oxidation of α,β-unsaturated aldehydes, though leading to a different regioisomer, demonstrate the feasibility of oxidizing the carbon backbone of an unsaturated aldehyde. semanticscholar.org

Ozonolysis of Terpenes and Alkenes (e.g., Limonene (B3431351), Squalene) and Analogous Reactions for Related Oxopentanals

Ozonolysis is a powerful synthetic tool for the cleavage of carbon-carbon double bonds to form carbonyl compounds. nih.gov This method has been particularly useful in the context of natural product chemistry, where complex molecules like terpenes can be selectively cleaved to yield valuable smaller molecules.

The ozonolysis of squalene (B77637), a triterpene, is a well-documented example that directly yields 4-oxopentanal (B105764), a close structural analog of this compound. Squalene possesses multiple double bonds, and their cleavage by ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), leads to the formation of 4-oxopentanal among other products. nih.gov

Similarly, the ozonolysis of monoterpenes like limonene results in the formation of various carbonyl compounds, including oxoaldehydes. researchgate.net While the direct synthesis of this compound from a specific terpene precursor is not commonly cited, the principle of ozonolysis provides a general and effective strategy for the preparation of a wide range of oxoaldehydes by selecting an appropriately substituted alkene.

Products from Terpene Ozonolysis:

| Terpene | Key Oxoaldehyde Product |

|---|---|

| Squalene | 4-Oxopentanal |

| Limonene | Various carbonyl compounds, including oxoaldehydes |

Synthesis through Pyridinium Chlorochromate Oxidation of 3-Acetylpropanol

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com This reagent can be applied to the synthesis of γ-keto aldehydes from the corresponding γ-hydroxy ketones.

In a hypothetical synthesis analogous to the formation of this compound, a precursor such as 5-hydroxy-4,4-dimethyl-2-pentanone could be oxidized using PCC. The primary alcohol group would be selectively converted to an aldehyde, yielding the target molecule. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) to prevent the formation of the hydrate (B1144303) from the aldehyde, which could be further oxidized. libretexts.org

For the synthesis of the related 4-oxopentanal, the oxidation of 5-hydroxy-2-pentanone (also known as 3-acetylpropanol) with PCC would be a direct and efficient method.

General Scheme for PCC Oxidation:

| Starting Material | Reagent | Product |

|---|---|---|

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

Synthesis of 4-Oxopentanal via IBX, DMP, and TEMPO/TCCIA for Comparative Studies

Modern oxidation methods offer alternatives to chromium-based reagents like PCC. For the synthesis of oxopentanals from their corresponding hydroxy precursors, several reagents are notable for their mildness and selectivity.

o-Iodoxybenzoic acid (IBX): IBX is a hypervalent iodine reagent that is effective for the oxidation of primary alcohols to aldehydes. It is known for its high functional group tolerance but has the disadvantage of being insoluble in many common organic solvents, often requiring the use of DMSO. guidechem.com

Dess-Martin Periodinane (DMP): DMP is a derivative of IBX and is also a hypervalent iodine reagent. It offers the advantage of being much more soluble in common organic solvents like dichloromethane, making it a more user-friendly alternative to IBX for the oxidation of alcohols to aldehydes and ketones. mychemblog.compitt.edu

TEMPO-mediated Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that acts as a catalyst in the oxidation of primary alcohols to aldehydes. It is used in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or trichloroisocyanuric acid (TCCIA). This method is considered a "green" alternative due to the catalytic use of TEMPO and the often environmentally benign nature of the co-oxidants. mychemblog.com

For the synthesis of 4-oxopentanal from 5-hydroxy-2-pentanone, any of these methods could be employed. A comparative study would likely highlight the operational simplicity and solubility of DMP, the functional group tolerance of IBX, and the catalytic and environmentally conscious nature of the TEMPO-based system. reddit.com

Comparison of Modern Oxidizing Agents for Alcohol to Aldehyde Conversion:

| Reagent | Class | Advantages | Disadvantages |

|---|---|---|---|

| IBX | Hypervalent Iodine | High functional group tolerance | Poor solubility in many solvents |

| DMP | Hypervalent Iodine | Good solubility, mild conditions | Can be expensive |

| TEMPO/TCCIA | Catalytic Radical | Catalytic, "green" | Requires a co-oxidant |

Novel and Emerging Synthetic Approaches

Research into the synthesis of dicarbonyl compounds continues to yield novel and more efficient methodologies. For β-keto aldehydes and related structures, several emerging strategies are noteworthy.

Recent advances in the synthesis of β-diketones and β-keto esters often involve innovative catalytic systems and reaction conditions that could be adapted for the synthesis of β-keto aldehydes. nih.gov These include the use of "soft enolization" techniques and novel coupling reactions. nih.gov

For γ-keto aldehydes, new synthetic routes are also being explored. These can include novel hydration methods for alkynoates, which can be regioselectively controlled to produce the desired keto-aldehyde functionality. nih.gov Additionally, developments in C-H activation and functionalization offer potential future pathways for the direct synthesis of these compounds from simpler precursors. researchgate.net Photocatalytic methods are also emerging as a powerful tool for the synthesis of aldehydes under mild conditions, which could be applied to the preparation of complex structures like this compound. allresearchjournal.com

Catalytic Strategies in this compound Synthesis

The synthesis of β-ketoaldehydes like this compound often relies on base-catalyzed condensation reactions. The classical approach involves the Claisen condensation, where a ketone enolate reacts with a formic acid ester.

In the context of synthesizing this compound, pinacolone serves as the ketone component. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, which facilitates the formation of the pinacolone enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formylating agent, such as ethyl formate or methyl formate.

Table 1: Comparison of Catalytic Systems for the Synthesis of β-Ketoaldehydes

| Catalyst/Base | Formylating Agent | Solvent | Reaction Conditions | Yield | Reference |

| Sodium Ethoxide | Ethyl Formate | Ethanol (B145695)/Toluene | Reflux | Moderate to Good | General Claisen Condensation Principles |

| Sodium Hydride | Methyl Formate | Tetrahydrofuran (THF) | 0 °C to Room Temp | Good to High | General Claisen Condensation Principles |

| Lithium Diisopropylamide (LDA) | Ethyl Formate | Tetrahydrofuran (THF) | -78 °C to Room Temp | Good | General Enolate Chemistry Principles |

| Heterogeneous Base Catalysts (e.g., supported alkali metals) | Ethyl Formate | Toluene | Elevated Temperature | Moderate | Green Chemistry Approaches scielo.br |

Recent advancements in catalysis have explored the use of heterogeneous catalysts to simplify product purification and catalyst recovery. For condensation reactions, solid bases such as alkali metals supported on alumina (B75360) or zeolites have been investigated. scielo.br While specific examples for the synthesis of this compound are not extensively documented, the principles of heterogeneous catalysis in Claisen-type condensations suggest a promising avenue for more sustainable production. scielo.br

Green Chemistry Principles in Synthetic Route Development

The traditional Claisen condensation, while effective, often utilizes stoichiometric amounts of strong bases and requires subsequent acidic work-up, generating significant salt waste. In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes.

Key areas of improvement include:

Catalyst Selection : The use of heterogeneous, recyclable catalysts can significantly reduce waste and simplify downstream processing. scielo.br For instance, solid base catalysts can be filtered off from the reaction mixture, regenerated, and reused.

Solvent Choice : Traditional solvents like ethanol and THF have environmental and safety concerns. Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids is an active area. nih.gov Solvent-free Claisen-Schmidt reactions have been successfully demonstrated for other systems, suggesting the potential applicability to the synthesis of this compound. nih.gov

The development of a truly "green" synthesis of this compound would likely involve a heterogeneous catalyst in a solvent-free system or a benign solvent, minimizing waste and energy consumption.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product formation. The synthesis of this compound via the Claisen condensation proceeds through a well-established pathway involving key intermediates.

Investigation of Reaction Intermediates

The mechanism of the base-catalyzed formylation of pinacolone can be broken down into the following key steps, each involving distinct intermediates:

Enolate Formation : A strong base abstracts an α-proton from pinacolone to form a resonance-stabilized enolate ion. This is the crucial first step, as it generates the nucleophile required for the condensation. byjus.comwikipedia.org The stability of this enolate influences the reaction rate.

Nucleophilic Attack : The pinacolone enolate attacks the carbonyl carbon of the formylating agent (e.g., ethyl formate). This results in the formation of a tetrahedral intermediate. youtube.comresearchgate.net

Elimination : The tetrahedral intermediate collapses, eliminating the alkoxide group (e.g., ethoxide) and forming the β-ketoaldehyde. This step is typically irreversible. youtube.com

Deprotonation of the Product : The resulting this compound is more acidic than the starting ketone due to the presence of the two carbonyl groups which can stabilize the conjugate base through resonance. The alkoxide generated in the previous step then deprotonates the product to form a resonance-stabilized enolate. This final deprotonation step is often the driving force for the reaction. wikipedia.org

Protonation : An acidic workup is required to protonate the enolate of the final product to yield the neutral this compound.

Spectroscopic techniques such as NMR and IR can be used to identify and characterize these intermediates under specific reaction conditions.

Reactivity and Reaction Mechanisms of 4,4 Dimethyl 3 Oxo Pentanal

Reactions of the Ketone Moiety

The ketone group in 4,4-Dimethyl-3-oxo-pentanal is less reactive than the aldehyde due to the steric hindrance from the adjacent tert-butyl group and the electron-donating effect of the two alkyl groups. However, it can still participate in reactions typical of ketones, particularly those involving enolate formation.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde or ketone, followed by dehydration. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

While the aldehyde group of this compound could also react, it is possible for the ketone moiety to serve as the electrophile in a Knoevenagel condensation. For example, in a reaction with an active methylene compound like diethyl malonate in the presence of a base, the carbanion formed from diethyl malonate would attack the ketone's carbonyl carbon. This is followed by an elimination of water to yield a stable, unsaturated product. orientjchem.org The Doebner modification of this reaction uses pyridine (B92270) as a catalyst and often involves a subsequent decarboxylation if one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Dual Functionality Reactions of Keto-Aldehydes

The presence of both an aldehyde and a ketone in the same molecule allows for intramolecular reactions, where one functional group reacts with the other within the same molecule. libretexts.org Molecules containing two carbonyl groups, such as this compound, can undergo intramolecular aldol (B89426) reactions to form cyclic products. jove.comlibretexts.org

In the case of a β-keto aldehyde, base-catalyzed enolate formation can occur at the α-carbon between the two carbonyl groups. However, due to the higher acidity of the α-hydrogens adjacent to the aldehyde, enolate formation is more likely to occur at the carbon adjacent to the ketone (C2). This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This intramolecular attack would lead to the formation of a five-membered ring, which is thermodynamically favored. jove.com The initial product is a cyclic β-hydroxy ketone, which can subsequently dehydrate upon heating to form a conjugated α,β-unsaturated cyclic ketone. libretexts.org In keto-aldehydes, the aldehyde carbonyl is generally a better electrophile (less hindered, more electron-poor) than the ketone carbonyl, making it the preferred site for nucleophilic attack by the enolate. jove.com

Intramolecular Cyclization Reactions (e.g., to 4,4-Dimethyl-2-cyclopenten-1-one)

Dicarbonyl compounds, such as this compound, can undergo intramolecular aldol condensation reactions to form cyclic products. jove.comchemistrysteps.com The formation of five- or six-membered rings is particularly favored due to their thermodynamic stability. chemistrysteps.comkhanacademy.org

The mechanism for the cyclization of this compound to 4,4-dimethyl-2-cyclopenten-1-one (B10431) proceeds as follows:

Enolate Formation: In the presence of a base, a proton is abstracted from the α-carbon located between the two carbonyl groups (C2). This is the most acidic position, leading to the formation of a nucleophilic enolate.

Intramolecular Attack: The enolate then attacks the electrophilic carbon of the aldehyde group. This nucleophilic addition results in the formation of a five-membered ring and a new alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source, such as water, to yield a β-hydroxy cyclic ketone.

Dehydration: Under reaction conditions that favor condensation (e.g., heating), the β-hydroxy ketone undergoes dehydration. A proton on the α-carbon is removed, and the resulting enolate eliminates the hydroxide (B78521) ion, forming a double bond between the α and β carbons. This final product, 4,4-dimethyl-2-cyclopenten-1-one, is an α,β-unsaturated ketone, stabilized by conjugation. youtube.comorganicchemistrytutor.comyoutube.com

This intramolecular reaction is generally more favorable than intermolecular reactions, as the reactive centers are held in close proximity within the same molecule.

Intermolecular Reactions Involving Both Carbonyls

While intramolecular cyclization is often preferred, this compound can also participate in intermolecular reactions where both carbonyl groups are involved. A notable example is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole (B145914). organic-chemistry.orgalfa-chemistry.comwenxuecity.comscribd.comrgmcet.edu.in

The mechanism for this reaction involves:

Amine Addition: The primary amine acts as a nucleophile, attacking one of the carbonyl groups (typically the more reactive aldehyde) to form a hemiaminal.

Dehydration and Imine Formation: The hemiaminal dehydrates to form an imine (or an enamine tautomer).

Cyclization and Second Dehydration: The nitrogen atom of the intermediate then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring. Subsequent dehydration leads to the formation of the aromatic pyrrole ring. alfa-chemistry.comrgmcet.edu.in

As a reactive γ-ketoaldehyde, this compound can also react with biological molecules. These aldehydes are known to rapidly form covalent adducts with primary amine groups, such as the lysine (B10760008) residues in proteins, leading to the formation of stable pyrrole adducts. nih.govnih.govresearchgate.net This modification can alter protein structure and function. nih.govfrontiersin.org

| Reaction Type | Reactant | Key Intermediate(s) | Product(s) |

| Intramolecular Aldol Condensation | Base (e.g., OH⁻) | Enolate, β-hydroxy ketone | 4,4-Dimethyl-2-cyclopenten-1-one |

| Paal-Knorr Pyrrole Synthesis | Primary Amine (R-NH₂) | Hemiaminal, Imine | N-substituted pyrrole derivative |

| Protein Adduction | Protein (e.g., Lysine residue) | Schiff base | Pyrrole-protein adduct |

Enzyme-Mediated Transformations and Biochemical Pathways

The structure of this compound suggests it could be a substrate or modulator for various enzymes, particularly those involved in aldehyde and ketone metabolism.

Interactions with Aldolases

Aldolases are enzymes that catalyze reversible aldol reactions, cleaving or forming carbon-carbon bonds. youtube.com They are involved in glycolysis and other metabolic pathways. The natural reaction often involves the cleavage of a β-hydroxy ketone or aldehyde. Given its structure, this compound is not a direct substrate for a retro-aldol cleavage by typical aldolases. However, the high reactivity of aldehydes can sometimes lead to enzyme inhibition. For instance, 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is known to be inhibited by high concentrations of its natural substrate, acetaldehyde, through the formation of a reactive crotonaldehyde (B89634) intermediate that covalently modifies the enzyme's active site. rsc.org It is conceivable that this compound or its self-condensation products could act as inhibitors for certain aldolases, although specific studies are lacking.

Interactions with Dehydrogenases

Dehydrogenases are a broad class of enzymes that catalyze oxidation-reduction reactions. organic-chemistry.orgwikipedia.orgfrontiersin.org

Alcohol Dehydrogenases (ADHs): These enzymes facilitate the interconversion of alcohols to aldehydes or ketones. wikipedia.org ADHs, also known as ketoreductases, could catalyze the reduction of both the aldehyde and ketone groups of this compound, using a cofactor like NADH or NADPH. organic-chemistry.orgmatthey.com This would yield 4,4-dimethylpentane-1,3-diol.

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes is responsible for oxidizing aldehydes to their corresponding carboxylic acids. nih.govwikipedia.org The aldehyde group of this compound would be a likely substrate for an ALDH, leading to its oxidation to 4,4-dimethyl-3-oxopentanoic acid. ALDHs show broad substrate specificity for various aldehydes, including branched-chain aliphatic ones. nih.govsemanticscholar.org

| Enzyme Class | Potential Transformation | Cofactor | Potential Product |

| Alcohol Dehydrogenase (ADH) | Reduction of aldehyde and ketone | NAD(P)H | 4,4-Dimethylpentane-1,3-diol |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehyde | NAD(P)⁺ | 4,4-Dimethyl-3-oxopentanoic acid |

Role in Metabolic Pathways and Cellular Processes

While not a central metabolite, this compound could arise as a byproduct of certain metabolic pathways or from exogenous sources. Branched-chain aldehydes and ketoacids are known intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govnih.govmdpi.comfrontiersin.orgphysiology.org These pathways involve transamination followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.comfrontiersin.org It is plausible that compounds with structures similar to this compound could be formed through variations or side reactions in these pathways.

Furthermore, γ-ketoaldehydes are recognized as highly reactive byproducts of lipid peroxidation, an indicator of oxidative stress. nih.gov These molecules can readily modify proteins and other biomolecules, contributing to cellular dysfunction and have been implicated in various pathologies. nih.govnih.gov The toxicity of some aldehydes is associated with conditions like neurodegenerative and heart diseases. wikipedia.org

Potential Biotransformation Pathways (e.g., in biodegradation of related compounds)

Biotransformation is the chemical modification of substances by living organisms. For a compound like this compound, this would likely involve enzymatic reactions aimed at detoxification and excretion.

A plausible biotransformation pathway could initiate with the oxidation of the highly reactive aldehyde group to a carboxylic acid by ALDHs, as mentioned previously. researchgate.net This would form 4,4-dimethyl-3-oxopentanoic acid. Subsequently, the ketone group could be reduced by a ketoreductase (an ADH) to yield 3-hydroxy-4,4-dimethylpentanoic acid. These more polar, hydroxylated, and carboxylated metabolites are more water-soluble and can be more easily eliminated from the body. The biodegradation of aldehydes in environmental contexts often follows similar oxidative pathways, eventually leading to compounds that can enter central metabolic cycles.

Radical-Initiated Reactions

Reactions with Hydroxyl Radicals (OH•) in Atmospheric Chemistry Context

No specific studies detailing the reaction mechanism, kinetics, or products of the interaction between this compound and hydroxyl radicals (OH•) in the atmosphere were identified. The atmospheric fate of this compound via OH• radical-initiated oxidation is currently not documented in available literature.

Formation Yields and Rate Constants in Atmospheric Models

There are no published rate constants for the gas-phase reaction of this compound with OH radicals. Consequently, its atmospheric lifetime with respect to this primary daytime oxidant cannot be calculated. Furthermore, data on the formation yields of its potential oxidation products, which are essential for inclusion in atmospheric chemical transport models, are not available.

Role in Secondary Organic Aerosol (SOA) Formation

The contribution of this compound to the formation of secondary organic aerosol (SOA) has not been investigated in laboratory or field studies. There is no available data on its SOA yield, the chemical composition of any potential aerosol products, or the mechanisms by which it might contribute to particle formation and growth in the atmosphere.

Computational and Theoretical Studies of 4,4 Dimethyl 3 Oxo Pentanal

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 4,4-Dimethyl-3-oxo-pentanal, these calculations would be pivotal in understanding its electronic landscape and predicting its chemical behavior.

An analysis of the electronic structure of this compound would likely be performed using Density Functional Theory (DFT), a common and reliable quantum chemical method. The key features of its electronic structure would be the distribution of electron density and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of two carbonyl groups dictates the primary electronic features. The oxygen atoms, being highly electronegative, would draw electron density, resulting in significant polarization of the carbon-oxygen bonds. This would create electrophilic carbon centers at both the aldehyde and ketone functionalities.

The HOMO would likely be localized on the oxygen atoms, specifically corresponding to the non-bonding lone pair electrons. The LUMO, conversely, would be expected to be a π* anti-bonding orbital associated with the C=O bonds. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Molecular Orbital | Probable Localization | Energy Level (Arbitrary Units) | Role in Reactivity |

|---|---|---|---|

| HOMO | Oxygen lone pairs | -8.5 eV | Nucleophilic character |

| LUMO | C=O π* orbitals | -1.2 eV | Electrophilic character |

Note: The energy values presented are illustrative and would require specific calculations to be confirmed.

Based on its electronic structure, this compound possesses two primary sites for nucleophilic attack: the aldehydic carbon and the ketonic carbon. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization. Therefore, it can be predicted that nucleophilic addition would preferentially occur at the aldehyde group.

Computational studies could quantify this selectivity by calculating the activation energies for nucleophilic attack at both carbonyl carbons. A lower activation energy for the reaction at the aldehyde would provide theoretical support for this predicted regioselectivity. Furthermore, the presence of an enolizable proton on the carbon atom between the two carbonyl groups suggests that the compound can also act as a nucleophile in its enolate form under basic conditions.

Molecular Dynamics Simulations of Reactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in various environments, particularly in solution where most chemical reactions occur.

The reactivity of this compound would be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. In polar protic solvents, such as water or ethanol (B145695), hydrogen bonding to the carbonyl oxygens would stabilize the ground state and could also stabilize the transition states of certain reactions, thereby affecting reaction rates. In aprotic polar solvents, such as dimethylformamide, dipole-dipole interactions would predominate. Computational models can help to elucidate how these solvent-solute interactions modulate the reactivity and selectivity of the compound.

Spectroscopic Property Predictions (Excluding Basic Identification Data)

Quantum chemical calculations can be employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to the C=O stretching modes of the aldehyde and ketone groups could be calculated. Due to their different chemical environments, these two groups would be expected to exhibit distinct vibrational frequencies in the infrared spectrum.

Table 2: Predicted Spectroscopic Features of this compound

| Spectroscopic Technique | Predicted Feature | Theoretical Basis |

|---|---|---|

| Infrared (IR) Spectroscopy | Distinct C=O stretching frequencies for aldehyde and ketone | Differences in bond strength and local electronic environment |

Mechanistic Insights from Computational Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For this compound, a key area of interest is the keto-enol tautomerization, a fundamental process in β-dicarbonyl compounds.

Transition State Characterization

The interconversion between the keto and enol forms of this compound proceeds through a transition state. Computational methods can be employed to locate and characterize the geometry of this transition state. This involves optimizing the molecular structure to a first-order saddle point on the potential energy surface.

Frequency calculations are then performed on the optimized transition state structure. A genuine transition state is characterized by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from the reactant to the product. The value of this imaginary frequency provides information about the curvature of the potential energy barrier.

For the keto-enol tautomerization, the transition state would involve the transfer of a proton from the α-carbon to one of the carbonyl oxygens. The geometric parameters of this transition state, such as the bond lengths and angles of the atoms involved in the proton transfer, can be precisely determined.

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using intrinsic reaction coordinate (IRC) calculations, maps the minimum energy path connecting the reactant (keto form), the transition state, and the product (enol form). This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the tautomerization process.

These computational insights are crucial for understanding the kinetics and thermodynamics of the tautomerization process. For instance, a higher activation energy would imply a slower rate of interconversion. The relative energies of the keto and enol forms determine their equilibrium populations.

Table 2: Illustrative Computational Data for the Keto-Enol Tautomerization of this compound

| Computational Parameter | Description | Illustrative Value |

| Activation Energy (E_a) | Energy barrier for the keto to enol conversion. | 15 - 25 kcal/mol |

| Reaction Energy (ΔE) | Energy difference between the enol and keto forms. | +2 to -5 kcal/mol |

| Transition State Imaginary Frequency | Vibrational mode corresponding to the proton transfer. | 1200i - 1500i cm⁻¹ |

Note: These values are illustrative and based on general findings for β-dicarbonyl compounds. Specific calculations for this compound are required for accurate determination.

Applications of 4,4 Dimethyl 3 Oxo Pentanal in Advanced Organic Synthesis

Intermediate in Complex Molecule Synthesis

4,4-Dimethyl-3-oxo-pentanal serves as a crucial building block in the construction of intricate molecular architectures. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material or intermediate for the synthesis of high-value chemical entities.

Synthesis of Pharmaceuticals and Agrochemicals

The unique structural features of this compound make it a potential precursor in the synthesis of various pharmaceuticals and agrochemicals. The presence of both aldehyde and ketone functionalities allows for selective reactions to build molecular complexity. While specific, publicly documented examples of its direct application are not abundant, the fundamental reactivity of this compound suggests its utility in creating heterocyclic and carbocyclic frameworks that are common in medicinal and agricultural chemistry. For instance, the aldehyde can be selectively targeted for reactions such as reductive amination or Wittig-type reactions, while the ketone can undergo reactions like aldol (B89426) condensations or Grignard additions. This differential reactivity is a key asset in multistep synthetic sequences.

Building Block for Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound can be employed as a prochiral substrate in asymmetric synthesis. The ketone functionality can be stereoselectively reduced to a hydroxyl group, or the enolate of the dicarbonyl system can be asymmetrically alkylated or protonated. These transformations, often catalyzed by chiral catalysts, can introduce a stereocenter with high enantiomeric excess, which is a critical step in the synthesis of chiral drugs and other biologically active molecules. The strategic placement of the tert-butyl group can also influence the stereochemical outcome of these reactions by providing facial bias.

Precursor to Biologically Active Compounds

The structural motif of a 1,3-dicarbonyl compound, as seen in this compound, is a common feature in many biologically active natural products and synthetic compounds. This moiety can be readily transformed into various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in pharmacologically active molecules. The reactivity of the aldehyde and ketone groups allows for cyclization reactions with a variety of dinucleophiles, leading to a diverse range of heterocyclic scaffolds.

Role in Total Synthesis Strategies (e.g., Terpenoids, Steroids)

In the realm of natural product synthesis, small, functionalized building blocks are essential for the convergent assembly of complex targets like terpenoids and steroids. While direct and extensive examples of this compound's use in the total synthesis of these specific classes of compounds are not widely reported in readily accessible literature, its potential as a C7 building block is significant. The combination of the aldehyde, ketone, and the quaternary carbon center offers multiple points for strategic bond formation. For instance, it could be envisioned as a key fragment in Robinson annulation-type strategies for the construction of polycyclic systems found in steroids.

Derivatization Chemistry for Advanced Materials

Beyond its applications in the synthesis of biologically active molecules, this compound can also be derivatized to create advanced materials with specific functions.

Formation of Modified Derivatives for Specific Functions

The reactivity of the aldehyde and ketone groups in this compound allows for its incorporation into larger molecular systems and polymers. For example, condensation reactions with aromatic amines or phenols can lead to the formation of Schiff bases or resin-like materials with potential applications in coatings, adhesives, or as ligands for metal complexes. The dicarbonyl moiety can also be used to synthesize specialized polymers where this unit can influence properties such as thermal stability or chelating ability. Research in this area is focused on creating novel materials by leveraging the versatile chemistry of β-dicarbonyl compounds.

Catalytic Applications Involving this compound

The bifunctional nature of this compound makes it a potentially versatile substrate in catalytic organic synthesis. Both the enolizable ketone and the electrophilic aldehyde can participate in a variety of bond-forming reactions.

Role as a Substrate in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Aldehydes and ketones are common substrates in many organocatalytic transformations, such as aldol and Michael reactions. While specific studies detailing the extensive use of this compound as a substrate in organocatalysis are not widely documented in publicly available literature, its structure suggests potential utility in several key reaction types.

Given its aldehyde functionality, this compound could act as an electrophile in proline-catalyzed aldol reactions. In such a reaction, a ketone or another aldehyde would serve as the nucleophile after forming an enamine with the proline catalyst. The steric bulk provided by the tert-butyl group adjacent to the ketone may influence the regioselectivity and stereoselectivity of such reactions.

Furthermore, the α-protons to the ketone are enolizable and could allow this compound to act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. Chiral primary or secondary amine catalysts, such as those derived from cinchona alkaloids or prolinamides, are commonly employed to facilitate these reactions enantioselectively. The specific steric and electronic properties of this compound would be expected to impact the efficiency and stereochemical outcome of these transformations.

Metal-Catalyzed Reactions

Transition metal catalysis offers a broad spectrum of transformations for carbonyl compounds. For β-dicarbonyl compounds, metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed α-arylation, are of significant interest for the formation of carbon-carbon bonds. In this context, the enolizable ketone moiety of this compound could be deprotonated to form a metal enolate, which could then undergo coupling with an aryl halide. The choice of ligand on the metal center is crucial for promoting the desired reactivity and preventing side reactions.

While specific examples of metal-catalyzed reactions involving this compound are not extensively reported, the general reactivity of β-ketoaldehydes in such transformations is known. For instance, palladium catalysts are widely used for the α-arylation of ketones, and similar conditions could potentially be applied to this compound. Challenges in such reactions might include controlling the regioselectivity between the α-positions of the ketone and aldehyde, as well as potential side reactions involving the aldehyde group.

Rhodium catalysts are also known to mediate a variety of reactions involving carbonyl compounds, including conjugate additions and isomerizations. The reactivity of this compound in the presence of rhodium catalysts would depend on the specific ligand and reaction conditions employed.

Environmental and Atmospheric Chemistry Applications

Carbonyl compounds play a significant role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and brown carbon (BrC), which have implications for air quality and climate. The atmospheric fate of this compound is of interest due to its potential to be formed from the oxidation of volatile organic compounds (VOCs).

Formation of Brown Carbon (BrC) from Aqueous Reactions with Atmospheric Components

Brown carbon is a class of light-absorbing organic aerosol that can impact the Earth's radiative balance. A significant formation pathway for BrC involves the aqueous-phase reactions of dicarbonyl compounds with ammonia (B1221849) or ammonium (B1175870) salts, which are abundant in atmospheric aerosols.

While direct studies on this compound are limited, research on the structurally similar 4-oxopentanal (B105764) provides valuable insights. Aqueous reactions of 4-oxopentanal with ammonium sulfate (B86663) have been shown to produce nitrogen-containing heterocyclic compounds, such as 2-methylpyrrole. Although these initial products may not be strongly colored, they can undergo further reactions and oligomerization to form larger, more conjugated systems that absorb light in the visible spectrum, thus contributing to the formation of BrC. The reaction is thought to proceed through the formation of an enamine from the reaction of the aldehyde with ammonia, followed by intramolecular cyclization and dehydration. The presence of the tert-butyl group in this compound would likely influence the rate and products of these reactions compared to 4-oxopentanal.

The table below summarizes key findings from studies on the analogous compound, 4-oxopentanal, which can be used to infer the potential behavior of this compound.

| Reactants | Key Findings | Implied Relevance for this compound |

| 4-oxopentanal and Ammonium Sulfate | Formation of 2-methylpyrrole and subsequent oligomerization leading to brown carbon. | Potential for similar reactions to form nitrogen-containing chromophores, with the tert-butyl group potentially influencing reaction rates and product distribution. |

Studies of Indoor Air Chemistry and Pollutant Formation

Indoor environments contain a complex mixture of VOCs emitted from various sources, including building materials, consumer products, and human activities. The reaction of these VOCs with indoor oxidants, such as ozone (O₃), can lead to the formation of a range of secondary pollutants, including carbonyl compounds.

Studies have shown that 4-oxopentanal is a product of the ozonolysis of larger organic molecules containing carbon-carbon double bonds, such as squalene (B77637) (a component of human skin oils) and various terpenes used in fragrances. rsc.org Given the structural similarities, it is plausible that this compound could also be formed from the ozonolysis of specific unsaturated VOCs present indoors.

The presence of dicarbonyl compounds like this compound in indoor air is of potential concern due to their reactivity and potential to contribute to the formation of indoor SOA. Furthermore, some dicarbonyls have been identified as potential respiratory irritants. The table below outlines the sources and potential impacts of analogous dicarbonyls in indoor environments.

| Pollutant Source | Formation Pathway | Potential Impact |

| Ozonolysis of squalene and terpenes | Reaction of ozone with carbon-carbon double bonds in precursor molecules. | Formation of secondary organic aerosols and potential for respiratory irritation. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopy provides detailed information about the molecular structure and functional groups of 4,4-Dimethyl-3-oxo-pentanal, enabling researchers to track transformations during chemical processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of this compound at the atomic level. In mechanistic studies, NMR allows for the real-time monitoring of reactions and the identification of transient intermediates. For instance, during a reduction reaction targeting the aldehyde or ketone carbonyl, the disappearance of specific proton (¹H) or carbon (¹³C) signals and the appearance of new ones can be tracked over time to determine reaction kinetics and pathways. researchgate.net

A key aspect of β-keto aldehydes is the existence of keto-enol tautomerism. nih.govacs.org NMR spectroscopy is ideal for studying this equilibrium, as distinct signals for both the keto and enol forms can often be observed and quantified, providing insight into how solvents or reactants influence the tautomeric balance. nih.govresearchgate.net The highly deshielded aldehydic proton in the ¹H NMR spectrum, typically appearing around 9-10 ppm, is a distinctive marker for the keto form. libretexts.orgjove.com The protons on the carbon adjacent to the carbonyl groups (α-hydrogens) provide further structural information through their chemical shifts and coupling patterns. openstax.orgpressbooks.pub

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃

| Atom | Signal Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Aldehyde H | ¹H | ~9.8 | - | Highly deshielded, characteristic of aldehydes. jove.com |

| Methylene (B1212753) (CH₂) | ¹H / ¹³C | ~2.9 | ~50 | Positioned between two carbonyl groups. |

| tert-Butyl (CH₃) | ¹H / ¹³C | ~1.2 | ~26 | Nine equivalent protons result in a strong singlet. |

| Quaternary C | ¹³C | - | ~45 | Carbon of the tert-butyl group. |

| Ketone C=O | ¹³C | - | ~210 | Typical range for a ketone carbonyl. pressbooks.pub |

| Aldehyde C=O | ¹³C | - | ~200 | Typical range for an aldehyde carbonyl. pressbooks.pub |

Mass spectrometry (MS) is indispensable for identifying reaction products by providing precise mass-to-charge ratio (m/z) information, which corresponds to the molecular weight of the compound and its fragments. google.com For this compound (molecular weight: 128.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) that confirms its identity. nih.gov

The fragmentation pattern is crucial for structural confirmation. Characteristic fragmentation for this molecule includes α-cleavage, where the bond between a carbonyl group and an adjacent carbon is broken. openstax.orgpressbooks.pub This would lead to the formation of specific acylium ions. For example, cleavage between the ketone carbonyl and the t-butyl group would generate a characteristic fragment. The analysis of these fragments helps researchers piece together the structure of reaction products, confirming whether a reaction occurred at the aldehyde, the ketone, or elsewhere. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted m/z | Fragment Ion Structure | Fragmentation Process |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CHO]⁺ | Loss of the formyl radical |

| 71 | [CH₂C(O)C(CH₃)₃]⁺ | α-cleavage at the aldehyde |

| 57 | [C(CH₃)₃]⁺ | α-cleavage at the ketone (tert-butyl cation) |

| 43 | [CH₂CHO]⁺ | Cleavage resulting in a smaller acylium ion |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mdpi.com For this compound, these methods are excellent for confirming the presence of both aldehyde and ketone groups and monitoring their transformations. youtube.com

The IR spectrum would show two distinct and strong carbonyl (C=O) stretching absorptions because the electronic environments of the aldehyde and ketone are different. openstax.org The aldehydic C-H bond gives rise to two characteristic, albeit weaker, stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The presence of the bulky tert-butyl group also results in specific bending vibrations. nih.govnih.gov In reaction monitoring, the disappearance of the aldehyde C=O stretch at ~1730 cm⁻¹ while the ketone stretch at ~1715 cm⁻¹ remains would indicate a selective reduction of the aldehyde. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium to Weak |

| Alkyl C-H | Stretch | 2970 - 2870 | Strong |

| Aldehyde C=O | Stretch | ~1730 | Strong |

| Ketone C=O | Stretch | ~1715 | Strong |

| C-C | Stretch/Bend | 1300 - 1100 | Medium |

Chromatographic Methods for Purity and Reaction Mixture Analysis

Chromatography is the primary technique for separating this compound from reactants, products, and impurities, allowing for both qualitative identification and precise quantification. nih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In qualitative analysis, the compound is identified by its retention time—the specific time it takes to travel through the column under set conditions. drawellanalytical.comlibretexts.org For quantitative analysis, the area under the corresponding peak in the chromatogram is proportional to the amount of the compound present. By creating a calibration curve with standards of known concentration, the exact amount in an unknown sample can be determined. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for less volatile compounds or when derivatization is employed. Aldehydes and ketones are frequently derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, UV-active hydrazones, which are easily detected and quantified by HPLC with a UV detector. waters.comnih.govauroraprosci.com This approach enhances sensitivity and allows for robust quantification in various sample matrices.

Table 4: Representative Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| GC | Column | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column |

| Injector Temp. | 250 °C | |

| Detector | Flame Ionization Detector (FID) | |

| HPLC (of DNPH derivative) | Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of Acetonitrile/Water | |

| Detector | UV-Vis at 360 nm |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for complex mixtures. chromatographytoday.comchemijournal.comlongdom.org The combination of chromatography with mass spectrometry is particularly potent. asdlib.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nist.govsemanticscholar.org As each component of a mixture elutes from the GC column, it is immediately introduced into the mass spectrometer. This provides both the retention time and a mass spectrum for each component, allowing for highly confident identification even in complex matrices like reaction byproducts or environmental samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) offers similar advantages for compounds analyzed by HPLC. longdom.org It is especially useful for analyzing the DNPH derivatives of this compound, providing molecular weight and structural information that complements the retention time data and enhances the certainty of identification. nih.gov

Table 5: Application of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| GC-MS | Volatility and column interaction | Mass-to-charge ratio and fragmentation | Analysis of volatile reaction products and impurities in organic mixtures. |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of (often derivatized) analytes | Analysis of the compound and its products in aqueous or biological matrices, often after derivatization. |

Derivatization Techniques for Enhanced Analysis

In the analytical study of carbonyl compounds such as this compound, which possesses both an aldehyde and a ketone functional group, derivatization is a crucial step to improve analytical performance. This process involves chemically modifying the analyte to create a new compound with properties more suitable for separation and detection. Key benefits include enhancing thermal stability, increasing volatility for gas chromatography (GC), or introducing a chromophore for ultraviolet (UV) detection in high-performance liquid chromatography (HPLC).

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for aldehydes and ketones, preparing them for analysis, typically by gas chromatography (GC). researchgate.net The reaction involves the nucleophilic addition of the PFBHA to the carbonyl carbon, followed by the elimination of a water molecule to form a stable PFBHA-oxime derivative. researchgate.net This process is advantageous as it converts polar, non-volatile carbonyls into more volatile and thermally stable derivatives suitable for GC analysis.

The resulting oximes can be effectively resolved by GC and detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry (MS). rsc.org The PFBHA moiety is a strong electrophore, making the derivatives highly responsive to ECD. When coupled with MS, the derivatives provide distinct fragmentation patterns that aid in structural confirmation. researchgate.net

A notable characteristic of the PFBHA derivatization of asymmetrical carbonyls is the formation of two geometric isomers, the (E) and (Z)-oximes. researchgate.net These isomers can often be separated chromatographically, appearing as two distinct peaks for a single analyte, which must be accounted for during quantification by summing the areas of both peaks. researchgate.netrsc.org The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure complete derivatization. rsc.org

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Reagent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Reacts with both the aldehyde and ketone functional groups. |

| Reaction | Forms stable PFBHA-oxime derivatives. | Increases thermal stability and volatility for GC analysis. |

| Analytical Technique | Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS). researchgate.net | Allows for sensitive and selective detection of the derivatized compound. |

| Key Feature | Formation of (E) and (Z) isomers for asymmetrical carbonyls. researchgate.net | Both functional groups in this compound would likely form isomers, requiring chromatographic separation and summation for quantification. |

| Advantages | High sensitivity, avoids decomposition at high temperatures, and typically does not require extensive cleanup. | Provides a reliable method for trace-level quantification. |

Advanced Hyphenated and Online Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, have become indispensable for the comprehensive analysis of complex mixtures. nih.gov For a compound like this compound, these techniques offer enhanced specificity and sensitivity compared to standalone chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique and a natural extension of the PFBHA derivatization method. chemijournal.com While GC separates the components of a mixture, the mass spectrometer provides mass spectral data for each separated component. asdlib.org This allows for positive identification based on the unique fragmentation pattern of the analyte, in addition to its retention time. nih.gov GC-MS is particularly valuable for confirming the identity of volatile and semi-volatile compounds in complex matrices. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. longdom.org It is often used for the analysis of DNPH derivatives, providing a higher degree of certainty in identification than HPLC-UV alone. nih.gov LC-MS can provide molecular weight information and, with tandem MS (MS-MS), can yield structural fragments for unambiguous identification. nih.gov

In addition to laboratory-based hyphenated techniques, online analytical methods offer the potential for real-time or near-real-time monitoring of volatile organic compounds (VOCs) without the need for sample collection and derivatization. mdpi.com Techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) can analyze volatile compounds like aldehydes and ketones directly from the air. These methods provide immediate data, which is useful for monitoring dynamic processes or tracking transient emissions. mdpi.com

| Technique | Principle | Application for this compound | Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds (GC) and provides mass-based identification (MS). asdlib.org | Analysis of PFBHA derivatives for unambiguous identification and quantification. | High specificity, structural information, and confirmation of identity. chemijournal.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase (LC) followed by mass analysis (MS). longdom.org | Analysis of DNPH derivatives, offering greater confidence than UV detection. | High sensitivity and selectivity; provides molecular weight and structural data. nih.gov |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization of volatile compounds for real-time detection. | Direct, online analysis from air samples without derivatization. | Rapid analysis time, high sensitivity, and field-deployable. mdpi.com |

| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Uses selected reagent ions for soft chemical ionization and real-time quantification. | Online monitoring of emissions or ambient air for the target compound. | Fast, selective, and provides real-time concentration data. mdpi.com |

Future Directions and Emerging Research Areas

Development of Asymmetric Synthesis Routes

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While methods for the synthesis of 4,4-dimethyl-3-oxo-pentanal exist, the development of efficient asymmetric routes to obtain enantiomerically pure forms of this and related γ-ketoaldehydes remains a compelling challenge. smolecule.comacs.org Future research is anticipated to focus on several key areas:

Chiral Catalysis: The exploration of novel chiral catalysts, including both metal-based and organocatalytic systems, is a primary research direction. unc.edunih.gov For instance, rhodium-based catalysts have shown promise in the enantioselective synthesis of lactones from keto-aldehydes, a reaction class to which this compound belongs. wikipedia.org Further development of catalysts that can effectively control the stereochemistry at the carbon bearing the aldehyde group is a significant goal.

Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Engineered enzymes, such as variants of unspecific peroxygenases (UPOs), have been successfully used for the enantioselective α-hydroxylation of β-ketoesters. researchgate.net Similar enzymatic approaches could be developed for the asymmetric synthesis of this compound and its derivatives.

Substrate-Controlled Synthesis: Investigating synthetic routes that utilize chiral starting materials to control the stereochemical outcome is another viable strategy. This approach could involve the use of chiral auxiliaries that can be removed after the desired stereocenter has been established.

The successful development of these asymmetric syntheses would not only provide access to enantiopure this compound but also pave the way for the synthesis of a wide range of complex chiral molecules. nih.gov

Exploration of Biological and Biomedical Applications

The reactivity of the dicarbonyl moiety in this compound suggests a potential for interaction with biological systems. smolecule.com While research in this area is still nascent, several promising avenues exist for future exploration, excluding dosage and administration studies.

The structural motif of a β-dicarbonyl is present in various biologically active compounds. researchgate.netnih.gov This suggests that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. smolecule.com Its ability to undergo a variety of chemical transformations makes it a versatile building block in medicinal chemistry. smolecule.com

Compounds with a 1,3-dicarbonyl structure have been investigated for their neuroprotective properties, primarily through their ability to scavenge electrophilic species and chelate metal ions. nih.gov Future studies could explore whether this compound or its derivatives exhibit similar neuroprotective effects in in vitro models of oxidative stress and neurodegeneration. nih.gov

The presence of two carbonyl groups makes this compound a candidate for interaction with a variety of enzymes. smolecule.com It has been suggested that it can interact with aldolases and dehydrogenases. smolecule.com More in-depth studies are needed to elucidate the nature and consequences of these interactions.

Future research should focus on:

Enzyme Inhibition Studies: Investigating the potential of this compound to act as an inhibitor for specific enzymes. Aldehydes are known to be reactive towards biological nucleophiles, such as the amino acid residues in enzyme active sites. nih.govtandfonline.com This could lead to the discovery of new enzyme inhibitors with potential therapeutic applications.

Mechanistic Studies: Elucidating the precise mechanisms by which this compound interacts with enzymes. This could involve techniques such as X-ray crystallography to determine the binding mode of the compound in the enzyme's active site.

Metabolic Pathway Analysis: Understanding how this compound is metabolized by cells and which enzymes are involved in its transformation. smolecule.com This knowledge is crucial for assessing its biological activity and potential for bioaccumulation.

Investigation of Environmental Fate and Transformation Pathways

As with any chemical compound, understanding the environmental fate of this compound is crucial. Aldehydes are known to be present in the environment, originating from both natural and anthropogenic sources, and can participate in atmospheric photochemical reactions. epa.gove3s-conferences.org

Key areas for future research include:

Biodegradation Studies: Assessing the biodegradability of this compound by various microorganisms found in soil and water. This will help in determining its persistence in the environment.

Photochemical Degradation: Investigating the degradation of this compound under the influence of sunlight. Aldehydes can be key players in the formation of photochemical smog. epa.gove3s-conferences.org

Identification of Transformation Products: Characterizing the products formed during the degradation of this compound in different environmental compartments. This is essential for a complete understanding of its environmental impact. While studies have been conducted on the environmental fate of other dimethyl esters, specific data for this compound is lacking. nih.gov

Integration of Computational and Experimental Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. researchgate.net The integration of computational and experimental approaches can accelerate the discovery and development of new applications for this compound.

Future research in this area could involve:

Modeling of Reaction Mechanisms: Using quantum chemical calculations to study the mechanisms of reactions involving this compound, including its synthesis and degradation pathways. researchgate.net

Prediction of Physicochemical Properties: Employing computational models to predict properties such as solubility, stability, and reactivity, which are crucial for its application in various fields.

Virtual Screening for Biological Activity: Using molecular docking and other computational techniques to screen for potential interactions between this compound and a wide range of biological targets, thereby identifying promising candidates for further experimental investigation.

By combining the strengths of computational and experimental chemistry, researchers can gain a deeper understanding of the fundamental properties of this compound and more efficiently explore its potential applications.

常见问题

Q. What are the established synthetic routes for 4,4-Dimethyl-3-oxo-pentanal, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound (CAS: 23459-13-4) can be inferred from analogous β-keto aldehyde preparations. For example, methyl 3-oxo-pentanoate (a related β-keto ester) is synthesized via condensation of methyl bromoacetate with propionitrile under basic conditions . Optimization strategies include:

- Catalyst selection : Use of TsOH·H₂O or IBX for oxidation steps, as seen in steroidal ketone syntheses .

- Inert atmosphere : Reactions conducted under nitrogen to prevent oxidation or hydrolysis .

- Purity control : Post-synthesis purification via column chromatography and validation by ¹H NMR (>95% purity) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Characterization relies on:

- ¹H NMR : Identifies aldehyde protons (δ 9-10 ppm) and dimethyl groups (δ 1.0-1.5 ppm). For related compounds, integration ratios confirm substituent positions .

- HRMS : Validates molecular weight (C₇H₁₂O₂: 128.0837 g/mol) with <2 ppm error .